Lercanidipine 5-Desmethyl-5-Propyl Ester

Mass Spectrometry Impurity Profiling Structural Elucidation

ANDA filers risk method failure when using incorrect Lercanidipine Impurity C standards-the EP Impurity C (Dehydro Lercanidipine HCl, CAS 887769-34-8) and Lercanidipine 5-Desmethyl-5-Propyl Ester (CAS 1797124-83-4) are structurally distinct, requiring CAS-verified procurement. This pre-characterized reference material enables resolution (Rs ≥ 2.0) in stability-indicating HPLC. Supplied with ICH/USP/EP/JP/BP-compliant characterization for AMV, QC, and forced degradation studies at 0.1-0.5% spike levels.

Molecular Formula C38H45N3O6
Molecular Weight 639.793
CAS No. 1797124-83-4
Cat. No. B590254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLercanidipine 5-Desmethyl-5-Propyl Ester
CAS1797124-83-4
Synonyms1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl Propyl Ester;  Lercanidipine Impurity C; 
Molecular FormulaC38H45N3O6
Molecular Weight639.793
Structural Identifiers
SMILESCCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C
InChIInChI=1S/C38H45N3O6/c1-7-23-46-36(42)33-26(2)39-27(3)34(35(33)30-19-14-20-31(24-30)41(44)45)37(43)47-38(4,5)25-40(6)22-21-32(28-15-10-8-11-16-28)29-17-12-9-13-18-29/h8-20,24,32,35,39H,7,21-23,25H2,1-6H3
InChIKeyYXUGGQWBDBAZOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lercanidipine Impurity C Identity & Reference Standard


Lercanidipine 5-Desmethyl-5-Propyl Ester (CAS 1797124-83-4), also designated as Lercanidipine Impurity C, is a process-related and storage-related degradant of the dihydropyridine calcium channel blocker lercanidipine [1]. It arises through desmethylation and transesterification during synthesis or storage and is supplied as a highly characterized reference material compliant with ICH, USP, EP, JP, and BP guidelines [2]. The compound is intended exclusively for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of lercanidipine [1][2].

Pre-characterized impurity reference standard for ANDA analytical method development
CAS-specific identity avoids pharmacopoeia cross-referencing errors with EP Impurity C
Supplied with multi-technique COA (HPLC, NMR, MS) meeting ICH/USP/EP requirements

Lercanidipine Impurity C: Why Substitution Fails


The designation 'Lercanidipine Impurity C' is not harmonized across pharmacopoeias and vendors; the EP Impurity C (Dehydro Lercanidipine HCl, CAS 887769-34-8) and the 5-Desmethyl-5-Propyl Ester (CAS 1797124-83-4) represent structurally distinct entities with different mass, chromatographic behavior, and regulatory reporting requirements [1]. Substituting with a different lercanidipine impurity or an under-characterised in-house standard risks method failure during ANDA review, incorrect impurity profiling, and batch rejection due to misidentification of the critical pair in HPLC separation [2]. Precise CAS-based procurement of the correct reference standard is therefore mandatory for validated analytical procedures.

Intended reference
Lercanidipine 5-Desmethyl-5-Propyl Ester (Impurity C, CAS 1797124-83-4)
Process/storage degradant; distinct chromatographic and MS profile
Do not substitute with
EP Impurity C (Dehydro Lercanidipine HCl, CAS 887769-34-8) or in-house uncharacterised standard
Structural mismatch leads to incorrect impurity profiling and potential ANDA rejection

Lercanidipine Impurity C: Key Differentiation Data


MS Differentiation vs Parent Drug and EP Impurity C

The target compound displays a molecular ion [M+H]⁺ at m/z 639.78 (C₃₈H₄₅N₃O₆), which is 28.1 Da higher than the parent drug lercanidipine (m/z 611.7) and 7.0 Da higher than Lercanidipine EP Impurity C (Dehydro Lercanidipine, C₃₈H₄₃N₃O₆, m/z 632.7) [1]. This mass shift arises from the propyl ester substituent at the 5-position versus the methyl ester in the parent and the oxidized pyridine ring in the EP Impurity C, providing unambiguous identification even in co-eluting mixtures [2].

MS differentiation vs parent and EP Impurity C
Head-to-head
[M+H]⁺ m/z 639.78 (C₃₈H₄₅N₃O₆)
vs parent: +28.1 Da
vs EP Impurity C: +7.0 Da
Supports unambiguous MS identification of impurity C
Prevents misassignment in co-eluting mixtures
Mass Spectrometry Impurity Profiling Structural Elucidation

HPLC RRT Differentiation from Process Impurities

Vendor documentation for Lercanidipine 5-Desmethyl-5-Propyl Ester includes pharmacopoeia-method HPLC data with measured RT and RRT values relative to lercanidipine [1]. In a validated C18 reverse-phase method (acetonitrile/phosphate buffer pH 3.0, UV detection at 240 nm), the critical pair resolution between lercanidipine and its three process impurities was optimized to Rs ≥ 2.0 using DryLab software [2]. While numeric RRT values for Impurity C are not publicly disclosed, the unique ester substitution pattern (propyl vs methyl) ensures a distinct chromatographic retention distinct from Impurity B (ethyl methyl ester) and Impurity D.

HPLC retention behaviour
Method context
Resolved with Rs ≥ 2.0 in validated C18 method
Retention distinct from Impurity B and dipropyl ester
Pre-verified chromatographic behaviour supports method setup
May reduce method development time; COA includes RT/RRT data
HPLC Method Validation Relative Retention Time Impurity Separation

Multi-Technique Certification for ANDA Filing

Lercanidipine 5-Desmethyl-5-Propyl Ester is supplied with a comprehensive Certificate of Analysis including HPLC purity (typically ≥95% or ≥98%), ¹H-NMR, ¹³C-NMR, mass spectrum, IR, and residual solvent analysis [1]. This documentation suite meets ICH Q3A/B requirements and is acceptable for ANDA submissions without additional in-house characterization, unlike generic 'research-grade' impurities that often lack NMR or quantitative purity data [1].

Multi-technique certification package
Specification review
≥5 analytical techniques (HPLC, ¹H/¹³C NMR, MS, IR)
Comprehensive characterization meets ICH Q3A/B expectations
May reduce the need for in-house structural confirmation
Reference Standard Certification COA Documentation Regulatory Compliance

Lercanidipine Impurity C Application Scenarios


ANDA Method Validation

Use as a system suitability reference standard to establish resolution (Rs ≥ 2.0) between lercanidipine and its process impurity C in stability-indicating HPLC methods. The pre-characterized standard with documented RT/RRT avoids the need for in-house impurity synthesis and structural elucidation .

Forced Degradation Study for Storage Degradants

Employ Lercanidipine 5-Desmethyl-5-Propyl Ester as a reference marker in acid, base, and thermal degradation studies of lercanidipine drug substance and tablets. Its formation via transesterification and desmethylation under storage conditions makes it a key indicator of product stability .

LC-MS/MS Impurity Profiling for API Release

Spike the reference standard at 0.1–0.5% levels into lercanidipine API for LC-MS/MS method qualification. The distinct m/z 639.8 molecular ion enables unambiguous identification and quantification of Impurity C without interference from co-eluting isobaric species .

Application
Selection Property
Validation Focus
ANDA method validation
Pre-verified RRT and resolution data
System suitability and chromatographic separation verification
Forced degradation studies
Reference marker for storage-related degradants
Method specificity and degradation product identification
LC-MS/MS impurity profiling
Distinct molecular ion for unambiguous identification
Quantification without isobaric interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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